molecular formula C20H21Cl2NO4S B2854616 Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 445228-97-7

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2854616
CAS RN: 445228-97-7
M. Wt: 442.35
InChI Key: DPJWSTUVOMIBJC-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C20H21Cl2NO4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the resources I have access to .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been synthesized and further modified to produce compounds with promising antimicrobial and anti-inflammatory activities. For instance, modifications of this compound have led to Schiff bases that exhibit notable antibacterial and antifungal activities, which underlines the potential of benzothiophene derivatives in developing new antimicrobial agents (Narayana et al., 2006).

Anticancer Activity

Research on novel thiophene and benzothiophene derivatives has shown potential anti-proliferative activity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. The synthesis of these compounds and their evaluation as anti-cancer agents highlight the importance of benzothiophene derivatives in the search for new therapeutic options for cancer treatment (Mohareb et al., 2016).

Synthetic Utility and Biological Evaluation

The synthetic utility of bifunctional thiophene derivatives has been explored, leading to the development of compounds with significant antimicrobial properties. This research demonstrates the versatility of thiophene derivatives in synthesizing biologically active molecules, paving the way for the discovery of new drugs (Abu‐Hashem et al., 2011).

Pharmaceutical Applications

The potential pharmaceutical applications of structurally related compounds, including their synthesis, characterization, and evaluation for antimicrobial activity, underscore the broad interest in benzothiophene derivatives within the pharmaceutical research community. These compounds' ability to interact with biological systems suggests their utility in designing new therapeutic agents (Spoorthy et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not available in the resources I have access to.

properties

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO4S/c1-3-26-20(25)18-13-6-4-11(2)8-16(13)28-19(18)23-17(24)10-27-15-7-5-12(21)9-14(15)22/h5,7,9,11H,3-4,6,8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJWSTUVOMIBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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